molecular formula C20H21NOS B14204078 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- CAS No. 828266-41-7

10H-Phenothiazine, 10-(cycloheptylcarbonyl)-

Cat. No.: B14204078
CAS No.: 828266-41-7
M. Wt: 323.5 g/mol
InChI Key: UAJPYGGOEGMMGL-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 10-(cycloheptylcarbonyl)-: is a derivative of phenothiazine, a well-known heterocyclic compound with a wide range of applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cycloheptylcarbonyl group attached to the nitrogen atom of the phenothiazine core, which imparts unique chemical and physical properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- typically involves the reaction of phenothiazine with cycloheptanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems ensures consistent quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Halogens, nitric acid, sulfuric acid as catalyst.

Major Products:

Scientific Research Applications

Chemistry: 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific electronic and optical properties .

Biology: In biological research, this compound is used as a probe to study the interactions between proteins and small molecules. Its ability to undergo redox reactions makes it useful in investigating cellular redox states .

Medicine: The compound has potential therapeutic applications due to its ability to inhibit certain enzymes and receptors. It is being investigated for its use in treating neurological disorders and as an anti-inflammatory agent .

Industry: In the industrial sector, 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- is used as a stabilizer in the production of polymers and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .

Comparison with Similar Compounds

Uniqueness: 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- is unique due to the presence of the cycloheptylcarbonyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various scientific and industrial applications .

Properties

CAS No.

828266-41-7

Molecular Formula

C20H21NOS

Molecular Weight

323.5 g/mol

IUPAC Name

cycloheptyl(phenothiazin-10-yl)methanone

InChI

InChI=1S/C20H21NOS/c22-20(15-9-3-1-2-4-10-15)21-16-11-5-7-13-18(16)23-19-14-8-6-12-17(19)21/h5-8,11-15H,1-4,9-10H2

InChI Key

UAJPYGGOEGMMGL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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